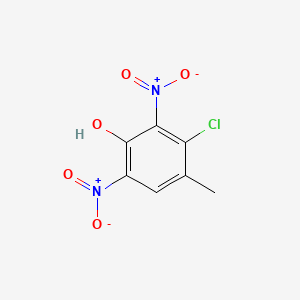

3-Chloro-4-methyl-2,6-dinitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-methyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFPPEHPQLGLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716687 | |

| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-45-2 | |

| Record name | Phenol, 3-chloro-4-methyl-2,6-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a specialized chemical intermediate with significant potential in contemporary drug discovery and development. While information on this specific molecule is not widely disseminated, this paper synthesizes data from closely related analogues and foundational chemical principles to offer a detailed examination of its properties, a proposed synthetic route, and its emerging applications. The document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging unique chemical scaffolds for novel therapeutic modalities, particularly in the field of targeted protein degradation.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the dinitrophenol family. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and two nitro groups on the phenol ring, imparts specific chemical and physical properties that are of interest for fine chemical synthesis and medicinal chemistry applications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1330750-45-2 [1].

Key Physicochemical Data

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 1330750-45-2 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |

| Molecular Weight | 232.6 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a yellow crystalline solid, typical of dinitrophenols.[3] | N/A |

| pKa | Estimated to be in the range of 3-4, due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom, similar to related dinitrophenols.[3][4] | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ether.[3] | N/A |

Proposed Synthesis and Purification Workflow

Causality of the Proposed Route: The starting material, 3-chloro-4-methylphenol, is commercially available. The hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The positions ortho to the powerful activating hydroxyl group (positions 2 and 6) are the most favorable for electrophilic substitution (nitration). This inherent electronic preference allows for a direct and high-yielding synthesis.

Detailed Experimental Protocol: Nitration of 3-chloro-4-methylphenol

Warning: This procedure involves the use of strong acids and the generation of nitrated compounds, which can be explosive. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-methylphenol (1.0 equivalent). Dissolve the starting material in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, ensuring the flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chloro-4-methylphenol. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and the formation of hazardous byproducts. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude this compound product. The solid is then isolated by vacuum filtration and washed thoroughly with cold water to remove residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Chemical Biology

The utility of this compound in a research and development setting stems from two key areas: its role as a versatile chemical building block and the inherent biological activity of the dinitrophenol scaffold.

Building Block for Targeted Protein Degraders

Commercial suppliers classify this compound as a "Protein Degrader Building Block".[1] This strongly suggests its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other related chemical biology tools. The phenol group can be used as a handle for further chemical modification, allowing it to be incorporated into larger molecules designed to induce the degradation of specific target proteins. The chloro and nitro substituents can be used to modulate the electronic properties and binding affinities of the final compound.

Mitochondrial Uncoupling Activity

Dinitrophenols are classic examples of mitochondrial uncoupling agents.[5] They function by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncouples oxidative phosphorylation from ATP production, leading to an increase in oxygen consumption and the release of energy as heat.

While this property made 2,4-dinitrophenol a notorious weight-loss agent in the 1930s, modern research is re-evaluating this mechanism at lower, non-toxic doses for treating metabolic and neurodegenerative diseases.[5] The specific substitution pattern of this compound would likely modulate this uncoupling activity, making it a valuable tool for structure-activity relationship (SAR) studies in this area.

Mechanism of Action: Mitochondrial Uncoupling

Sources

3-Chloro-4-methyl-2,6-dinitrophenol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methyl-2,6-dinitrophenol

Introduction: this compound is a highly substituted aromatic compound belonging to the dinitrophenol family. Its unique arrangement of electron-withdrawing nitro and chloro groups, an electron-donating methyl group, and a reactive phenolic hydroxyl group makes it a molecule of significant interest for advanced chemical synthesis. For researchers and professionals in drug development, this compound is particularly notable for its classification as a building block for protein degraders, positioning it as a key intermediate in the synthesis of novel therapeutics aimed at targeted protein degradation[1]. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its applications in research, and critical safety information, grounded in the established chemistry of its structural analogues.

Precise identification is the cornerstone of any chemical research. The structural and physical properties of this compound are summarized below. It is important to note that while some data is directly available, other properties are inferred from closely related isomers due to the compound's specific nature as a niche synthetic building block.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1330750-45-2 | [1] |

| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |

| Molecular Weight | 232.58 g/mol | [1][2] |

| Physical State | Yellow solid (Predicted) | Inferred from isomers like 2-chloro-4,6-dinitrophenol[3] and general dinitrophenols[4]. |

| Melting Point | No data available. Isomer 3-chloro-4,6-dinitrophenol melts at 92°C[5]. | [5] |

| Acidity (pKa) | Predicted to be highly acidic (pKa ≈ 3-4) | Inferred from 2,4-dinitrophenol (pKa = 4.09)[4] and the effect of electron-withdrawing groups[6]. |

| Purity | Typically available at ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its functional groups on the aromatic ring.

-

Acidity: The two nitro groups are powerful electron-withdrawing groups, which stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This inductive effect significantly increases the acidity of the phenolic proton, making the compound a much stronger acid than phenol itself. The chlorine atom further contributes to this effect. This high acidity is a key characteristic of dinitrophenols[4][6].

-

Aromatic Ring: The benzene ring is electron-deficient due to the strong deactivating effects of the two nitro groups and the chlorine atom. This makes it highly resistant to further electrophilic aromatic substitution.

-

Nucleophilic Substitution: The chlorine atom is positioned ortho to two nitro groups, which would typically activate it towards nucleophilic aromatic substitution. However, steric hindrance from the adjacent methyl and nitro groups may reduce its reactivity compared to simpler chlorodinitrobenzene compounds.

-

Hydroxyl Group: The phenolic -OH group can undergo typical reactions such as etherification and esterification, providing a handle for further synthetic modifications, which is crucial for its role as a synthetic building block.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a substituted dinitrophenol compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this and related molecules. This document delves into the intricacies of its molecular structure, outlines plausible synthetic pathways, and discusses its potential biological significance, drawing parallels with well-studied analogues.

Introduction: The Significance of Substituted Dinitrophenols

Substituted dinitrophenols are a class of organic compounds that have garnered significant scientific interest due to their diverse chemical and biological activities. Historically, compounds like 2,4-dinitrophenol (DNP) were used in industrial applications such as the manufacturing of dyes, wood preservatives, and pesticides.[1][2] In the early 20th century, DNP was notoriously used as a weight-loss drug, a practice that was discontinued due to severe and often fatal toxicity.[1][3] The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation in mitochondria, which leads to a rapid increase in metabolic rate and body temperature.[3]

Despite the risks associated with early DNP use, there is a renewed interest in the therapeutic potential of dinitrophenol derivatives.[4][5][6][7] The ability to modulate mitochondrial activity holds promise for treating a range of conditions, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4] Furthermore, the unique chemical scaffold of substituted dinitrophenols makes them interesting candidates for various chemical transformations and as building blocks in medicinal chemistry.

This guide focuses on a specific, less-studied member of this family: this compound. By examining its structure and predicted properties, we can infer its potential reactivity and biological activity, providing a foundation for future research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and biological interactions. A thorough understanding of its structural features is therefore paramount.

Core Structure and Substituent Effects

The molecule is built upon a phenol ring, which is substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and two nitro groups at the 2- and 6-positions.[8] The presence of these substituents significantly influences the electron distribution within the aromatic ring and the acidity of the phenolic hydroxyl group.

The two nitro groups are strong electron-withdrawing groups, which acidify the phenolic proton, making this compound a stronger acid than phenol itself. The chlorine atom also acts as an electron-withdrawing group through induction, further increasing the acidity. Conversely, the methyl group is a weak electron-donating group, which slightly counteracts the effect of the electron-withdrawing substituents.

Stereochemistry and Conformation

The planarity of the benzene ring is a key feature of the molecule's conformation. However, steric hindrance between the bulky nitro groups at the 2- and 6-positions and the adjacent substituents (the hydroxyl group and the chlorine atom) may cause the nitro groups to twist out of the plane of the ring. This twisting can affect the extent of resonance stabilization and, consequently, the molecule's reactivity and spectroscopic properties.

Predicted Physicochemical Properties

Based on its structure, we can predict several key physicochemical properties of this compound, which are summarized in the table below. These predictions are based on computational models and comparison with structurally similar compounds.

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Formula | C7H5ClN2O5 | [8] |

| Molecular Weight | 232.6 g/mol | [8] |

| CAS Number | 1330750-45-2 | [8] |

| Appearance | Likely a yellow crystalline solid | Analogy with other dinitrophenols[2][9] |

| Acidity (pKa) | Expected to be significantly lower than phenol (pKa ~10) due to electron-withdrawing groups | General chemical principles |

| Solubility | Sparingly soluble in water, more soluble in organic solvents | General properties of nitrophenols |

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential nitration of a suitable chlorinated and methylated phenol. The starting material of choice would be 3-chloro-4-methylphenol.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the synthesis of structurally similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 3-Chloro-4-methylphenol from 3-Chloro-4-methylaniline [10]

-

Diazotization:

-

In a suitable reaction vessel, mix 283.0 g of 3-chloro-4-methylaniline with 1000 mL of water and 500 mL of concentrated sulfuric acid. The mixture will exotherm.

-

Stir the mixture at room temperature for 30 minutes, then cool to 5°C in an ice bath.

-

Slowly add a solution of 145 g of sodium nitrite in 500 mL of water over 1.5 hours, maintaining the temperature between 5-10°C.

-

Stir the resulting diazonium salt solution at approximately 5°C for one hour.

-

-

Hydrolysis:

-

In a separate, larger reaction vessel, prepare a solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water and heat it to 105-110°C.

-

Slowly add the diazonium salt solution to the hot sulfuric acid solution over two hours with vigorous stirring.

-

Maintain the reaction mixture at 110°C for one hour after the addition is complete.

-

Allow the mixture to cool to room temperature and let it stand for 18 hours.

-

-

Extraction and Purification:

-

Add 3.5 liters of hexane to the reaction mixture and stir for 30 minutes.

-

Separate the hexane phase, wash it with water, dry it over anhydrous magnesium sulfate, and concentrate it to dryness to obtain crude 3-chloro-4-methylphenol.

-

Step 2: Mononitration of 3-Chloro-4-methylphenol to 3-Chloro-4-methyl-6-nitrophenol [11]

-

Nitration:

-

Dissolve 245.0 g of 3-chloro-4-methylphenol in 1.6 liters of glacial acetic acid and cool the solution to 8-10°C.

-

Slowly add 109.6 g of 90% aqueous nitric acid over two hours, maintaining the temperature between 8-10°C.

-

Stir the mixture at 10-15°C for five hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture over ice water and extract the product with a mixture of ether and hexane.

-

Wash the organic extract with water, dry it, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from hexane at low temperatures (-20°C to -35°C) to yield 3-chloro-4-methyl-6-nitrophenol.

-

Step 3: Dinitration of 3-Chloro-4-methyl-6-nitrophenol to this compound

This step is a projection based on standard nitration procedures.

-

Nitration:

-

In a reaction vessel, carefully add the 3-chloro-4-methyl-6-nitrophenol obtained in the previous step to a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C). The exact ratio of acids and reaction conditions would need to be optimized.

-

The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature for a specific duration to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectroscopic data for this compound is currently available, the following are predictions based on the analysis of its structure and comparison with related compounds for which data exists.[12][13][14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single aromatic proton as a singlet, due to the fully substituted benzene ring. The chemical shift of this proton would be downfield due to the deshielding effect of the two nitro groups. The methyl protons would appear as a singlet in the typical alkyl region, and the phenolic proton would likely be a broad singlet, the chemical shift of which would be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro groups will be significantly deshielded. The carbon attached to the methyl group will appear at a characteristic upfield position for an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and alkyl): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

N-O stretch (nitro groups): Strong, sharp bands around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro groups and other substituents.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

Chemical Reactivity

-

Acidity: The acidic nature of the phenolic hydroxyl group allows for the formation of phenoxide salts upon treatment with a base.

-

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring, due to the presence of the two nitro groups, is activated towards nucleophilic aromatic substitution. The chlorine atom could potentially be displaced by strong nucleophiles under certain conditions.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, which would open up further synthetic possibilities for creating a range of derivatives.

Potential Applications in Drug Discovery and Research

While specific applications for this compound have not been reported, its structural similarity to other biologically active dinitrophenols suggests several areas of potential interest:

-

Mitochondrial Uncouplers: As a dinitrophenol derivative, it is highly likely to act as a mitochondrial uncoupler.[3] This property could be explored for the development of novel therapeutics for metabolic disorders.[4][5][6][7] The specific substitution pattern may modulate the potency and toxicity profile compared to DNP.

-

Chemical Probes: The molecule could serve as a chemical probe to study biological processes involving mitochondrial function.

-

Building Block for Synthesis: Its reactive functional groups make it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.

Safety and Toxicology

Given the known toxicity of dinitrophenols, this compound should be handled with extreme caution.[1][3][17][18]

General Hazards

Dinitrophenols are classified as toxic.[19] Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, and in severe cases, death.[3][19] Chronic exposure has been associated with the formation of cataracts and other adverse health effects.[19]

Handling and Personal Protective Equipment (PPE)

When working with this compound, the following safety measures are essential:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Have an appropriate spill kit readily available.

Conclusion

This compound represents an intriguing yet understudied member of the dinitrophenol family. While direct experimental data is scarce, a comprehensive understanding of its molecular structure, plausible synthetic routes, and potential applications can be formulated through careful analysis and comparison with related compounds. Its predicted properties suggest it is likely a potent mitochondrial uncoupler, a characteristic that warrants further investigation for its potential therapeutic benefits, albeit with a strong emphasis on its inherent toxicity. This guide provides a foundational framework for researchers and scientists to approach the study of this and similar substituted dinitrophenols, encouraging further exploration into their chemical and biological properties.

References

-

PrepChem. Synthesis of 3-chloro-4-methyl-6-nitrophenol. [Link]

-

PrepChem. Synthesis of 3-chloro-4-methylphenol. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Dinitrophenols - Health Effects. [Link]

-

U.S. Department of Health and Human Services. III Analytical Methods. [Link]

-

Centers for Disease Control and Prevention. Toxicological Profile for Dinitrophenols. [Link]

-

PubChem. 3-Chloro-4,6-dinitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]

-

MDPI. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. [Link]

-

PubMed. 2,4 Dinitrophenol as Medicine. [Link]

-

Environmental Protection Agency. 2,4-Dinitrophenol. [Link]

-

Semantic Scholar. ACTIONS AND USES OF DINITROPHENOL: PROMISING METABOLIC APPLICATIONS. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Dinitrophenols - Relevance to Public Health. [Link]

-

PubMed Central. 2,4 Dinitrophenol as Medicine. [Link]

-

ResearchGate. (PDF) 2,4 Dinitrophenol as Medicine. [Link]

-

Agilent. Chlorophenol, nitrophenols and methylphenols Determination of methyl. [Link]

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]

-

Oakwood Chemical. 3-Chloro-4-methyl-2, 6-dinitrophenol, min 98%, 1 gram. [Link]

-

ResearchGate. (PDF) 4-Chloro-2,6-dinitrophenol. [Link]

-

NIST WebBook. Phenol, 2-methyl, 4,6-dinitro-. [Link]

-

National Center for Biotechnology Information. LITERATURE SEARCH FRAMEWORK FOR DINITROPHENOLS. [Link]

-

SpectraBase. 4-Chloro-2,6-dinitrophenol. [Link]

-

Chemsrc. 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6. [Link]

-

PubMed. Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies. [Link]

-

SciSpace. The crystal structure of 3-methyl-2,6-dinitrophenol, C7H6N2O5. [Link]

-

Organic Syntheses. 2,6-dinitroaniline. [Link]

-

ResearchGate. (PDF) The crystal structure of 3-methyl-2,6-dinitrophenol, C7H6N2O5. [Link]

-

NIST WebBook. Phenol, 2-methyl, 4,6-dinitro- IR Spectrum. [Link]

-

PubMed. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. [Link]

-

PubChem. 2-Methyl-4,6-dinitrophenol. [Link]

-

PubChem. 4-Chloro-2,6-dinitrophenol. [Link]

Sources

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition [mdpi.com]

- 5. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 15. 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. epa.gov [epa.gov]

3-Chloro-4-methyl-2,6-dinitrophenol solubility

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methyl-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₅ClN₂O₅ and a molecular weight of approximately 232.58 g/mol . Its structure features a phenol ring substituted with a chlorine atom, a methyl group, and two nitro groups. The presence and arrangement of these functional groups are critical in determining its chemical behavior, including its solubility in various solvents. Dinitrophenol compounds, in general, are of interest in various fields, including as intermediates in chemical synthesis and in biological research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₅ | [1] |

| Molecular Weight | 232.58 g/mol | [1] |

| CAS Number | 159968-57-7 | [1] |

| Predicted XLogP3-AA | 2.8 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | [2] |

| Predicted Hydrogen Bond Acceptor Count | 5 | [2] |

Predicted and Comparative Solubility Profile

Direct, experimentally determined solubility data for this compound in common solvents is not extensively documented in publicly accessible literature. However, by examining the solubility of structurally related dinitrophenol isomers, we can infer a likely solubility profile.

-

Water: Dinitrophenols generally exhibit low to moderate solubility in water. For instance, 2,4-dinitrophenol is sparingly soluble in water, while 2,6-dinitrophenol is described as slightly soluble in cold water[3][4][5]. The presence of a polar hydroxyl group and two nitro groups can facilitate some interaction with water molecules. However, the overall aromatic character and the presence of a nonpolar methyl group and a chloro substituent on this compound likely limit its aqueous solubility. The phenolic hydroxyl group is acidic, and its solubility is expected to increase in alkaline solutions due to deprotonation[6].

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like dimethyl sulfoxide (DMSO) are excellent for dissolving a wide range of organic compounds. 2,4-Dinitrophenol is moderately soluble in DMSO[3]. Given the polar nature of the nitro and hydroxyl groups, this compound is predicted to have good solubility in polar aprotic solvents. Acetone is also expected to be a good solvent for this compound, as 2,3-dinitrophenol is highly soluble in it[6].

-

Polar Protic Solvents (e.g., Ethanol): Alcohols like ethanol can act as both hydrogen bond donors and acceptors. 2,6-Dinitrophenol is slightly soluble in cold alcohol but freely soluble in boiling alcohol[5]. 2,5-Dinitrophenol is also soluble in hot alcohol[7]. Therefore, this compound is expected to be soluble in ethanol, with solubility likely increasing with temperature.

-

Nonpolar Solvents (e.g., Hexane, Benzene): Due to the presence of multiple polar functional groups, the solubility of this compound in nonpolar solvents like hexane is expected to be low. However, some dinitrophenol isomers, such as 2,5-dinitrophenol, show solubility in benzene, suggesting that some dissolution in aromatic nonpolar solvents might be possible[7].

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent and the solute, as well as their ability to form intermolecular interactions such as hydrogen bonds, are key determinants.

Experimental Determination of Solubility

For compounds with limited available solubility data, experimental determination is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those that are sparingly soluble[8][9].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

This compound (solid, of known purity).

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane) of high purity.

-

Vials or flasks with secure caps.

-

A temperature-controlled shaker or incubator.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC).

-

-

Experimental Procedure:

-

Add an excess amount of solid this compound to a pre-determined volume of the solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.

-

After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

-

Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Report the solubility as an average value with the standard deviation, specifying the solvent and the temperature. Common units for solubility are mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the hydroxyl group can act as hydrogen bond acceptors. In protic solvents like water and ethanol, the ability to form hydrogen bonds is a major contributor to solubility.

-

Polarity: The two nitro groups and the chloro group are electron-withdrawing, creating a significant dipole moment in the molecule, making it polar. Polar solvents will be more effective at solvating this polar molecule than nonpolar solvents.

-

Molecular Size and Shape: While not exceptionally large, the molecule's rigidity and the presence of multiple substituents can influence how efficiently solvent molecules can pack around it.

-

Acidity and pH: The phenolic proton is acidic due to the electron-withdrawing effects of the nitro groups. In aqueous solutions with a pH above the pKa of the phenol, the hydroxyl group will deprotonate to form a phenolate anion. This ionic form will be significantly more soluble in water than the neutral molecule.

Visualizing Molecular Interactions and Solubility

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Chloro-4,6-dinitrophenol | C6H3ClN2O5 | CID 3893251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]

- 5. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Chloro-4-methyl-2,6-dinitrophenol

Foreword

This technical guide provides a comprehensive exploration of the anticipated mechanism of action of 3-Chloro-4-methyl-2,6-dinitrophenol. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes authoritative knowledge from the broader class of dinitrophenolic compounds, most notably 2,4-dinitrophenol (DNP), to construct a robust and scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and actionable experimental designs to validate the proposed mechanisms.

Introduction: Unveiling a Potent Biological Modulator

This compound is a substituted phenol containing two nitro groups, a chlorine atom, and a methyl group. This specific arrangement of electron-withdrawing and donating groups on the aromatic ring suggests a high potential for biological activity, primarily as a protonophore and an uncoupler of mitochondrial oxidative phosphorylation. Its structural similarity to classic uncoupling agents like 2,4-dinitrophenol (DNP) provides a strong basis for predicting its mechanism of action[1][2]. The lipophilic nature of the molecule, enhanced by the methyl and chloro substituents, likely facilitates its passage across cellular and mitochondrial membranes.

The core of its predicted activity lies in its ability to disrupt the tightly coupled process of cellular respiration and ATP synthesis. This guide will dissect this mechanism, from the fundamental principles of mitochondrial bioenergetics to the downstream cellular consequences and toxicological implications.

The Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The central tenet of the proposed mechanism of action for this compound is the uncoupling of oxidative phosphorylation. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force is the potential energy that drives ATP synthase to produce ATP.

This compound, acting as a protonophore, is predicted to short-circuit this process. Its phenolic hydroxyl group can be deprotonated in the more alkaline mitochondrial matrix, and the resulting anionic form can then translocate across the inner mitochondrial membrane. In the more acidic intermembrane space, it can become protonated again and diffuse back into the matrix, effectively shuttling protons across the membrane and dissipating the proton gradient. This bypass of ATP synthase leads to a futile cycle of proton pumping and leaking, uncoupling electron transport from ATP synthesis. Consequently, the energy stored in the proton gradient is dissipated as heat[2][3].

This uncoupling effect has several immediate biochemical consequences:

-

Increased Oxygen Consumption: With the proton gradient constantly being dissipated, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.

-

Decreased ATP Synthesis: As the proton-motive force is diminished, the primary driver for ATP synthase is lost, resulting in a sharp decline in cellular ATP production.

-

Increased Thermogenesis: The energy that would have been used for ATP synthesis is released as heat, leading to a rise in cellular and organismal temperature[3][4].

Caption: Downstream cellular consequences of mitochondrial uncoupling.

Toxicological Profile: A Double-Edged Sword

The potent bioactivity of dinitrophenols, while of interest for research and potential therapeutic applications, is intrinsically linked to a high risk of toxicity. The primary toxic effect is hyperthermia, resulting from the massive conversion of metabolic energy into heat.[3][4] If the body's thermoregulatory mechanisms are overwhelmed, this can rapidly lead to a fatal increase in body temperature.

Other reported toxicities associated with dinitrophenols include:

-

Hepatotoxicity: The liver, being a highly metabolically active organ, can be particularly susceptible to the effects of mitochondrial uncouplers, leading to liver damage.[5]

-

Hematological Effects: Some nitrophenols have been shown to cause blood disorders.[6]

-

Cataracts: A notable side effect of chronic DNP exposure is the formation of cataracts.[7]

The therapeutic window for dinitrophenolic compounds is notoriously narrow, and the risk of severe adverse effects, including death, is significant.[8][9] Any research or development involving this compound must proceed with extreme caution and robust safety protocols.

Experimental Validation: A Guide to Mechanistic Studies

To empirically determine and validate the mechanism of action of this compound, a series of well-defined in vitro and cellular assays are recommended.

Assessment of Mitochondrial Respiration

Objective: To measure the effect of the compound on mitochondrial oxygen consumption.

Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

-

Cell Preparation: Culture relevant cell lines (e.g., HepG2, A549) to confluence.

-

Assay Setup: Seed cells in a microplate (for Seahorse) or prepare isolated mitochondria.

-

Compound Treatment: Inject a range of concentrations of this compound.

-

Sequential Injections:

-

Oligomycin: An ATP synthase inhibitor. A continued high oxygen consumption rate (OCR) after oligomycin injection is indicative of uncoupling.

-

FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): A classic uncoupler to determine maximal respiration.

-

Rotenone/Antimycin A: Inhibitors of Complex I and III of the ETC to measure non-mitochondrial respiration.

-

-

Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiration. An increase in proton leak is the hallmark of an uncoupler.

Measurement of Mitochondrial Membrane Potential

Objective: To directly assess the dissipation of the mitochondrial proton gradient.

Methodology: Fluorescent Probe-Based Assays (e.g., TMRM or JC-1)

-

Cell Staining: Incubate cells with a membrane potential-sensitive dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[10]

-

Compound Treatment: Expose the stained cells to various concentrations of this compound.

-

Imaging or Flow Cytometry:

-

TMRM: A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

JC-1: A shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence indicates a collapse of the membrane potential.

-

-

Data Quantification: Quantify the change in fluorescence intensity or the red/green fluorescence ratio.

Quantification of Cellular ATP Levels

Objective: To measure the impact of uncoupling on cellular energy production.

Methodology: Luminescence-Based ATP Assays

-

Cell Lysis: Treat cells with the compound and then lyse them to release intracellular ATP.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin.

-

Luminescence Measurement: The amount of light produced is directly proportional to the ATP concentration.

-

Data Normalization: Normalize ATP levels to total protein content.

Assessment of Oxidative Stress

Objective: To measure the induction of ROS and oxidative damage.

Methodology: Fluorescent Probes for ROS and Immunoassays for Damage Markers

-

ROS Detection: Use cell-permeable dyes like CellROX Green or DCFDA to measure intracellular ROS levels by fluorescence microscopy or flow cytometry.

-

Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels using commercially available kits.

-

Protein Carbonylation: Use a dinitrophenylhydrazine (DNPH)-based assay to quantify protein carbonyls.

Conclusion

Based on its chemical structure and the extensive body of evidence for related dinitrophenolic compounds, this compound is strongly predicted to act as a potent uncoupler of mitochondrial oxidative phosphorylation. This primary mechanism is anticipated to lead to a cascade of cellular events, including increased oxygen consumption, decreased ATP synthesis, elevated thermogenesis, oxidative stress, and ultimately, cytotoxicity. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical validation of this proposed mechanism of action. Given the inherent toxicity of this class of compounds, all research must be conducted with the highest standards of safety and scientific rigor.

References

- Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC - PubMed Central. (2022-02-22). Vertex AI Search.

- Mouse Uncoupling Protein 2 Mitochondrial ELISA Kit - Innovative Research.

- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry.

- HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf - NIH.

- Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product - ResearchGate.

- Assays for Mitochondria Function | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

- Nitrophenols. (2001-06-11). Agency for Toxic Substances and Disease Registry.

- Synthesis of 3-chloro-4-methylphenol - PrepChem.com. PrepChem.com.

- Mitochondrial assay selection guide - Abcam. Abcam.

- Dinitrophenol - Grokipedia. Grokipedia.

- Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry.

- HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf - NIH.

- New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493 | ACS Omega - ACS Publications. (2021-06-21).

- Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry.

- Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed Central.

- 4-Chloro-3-methyl-2,6-dinitrophenol | 159968-57-7 | Benchchem. Benchchem.

- 2,4-Dinitrophenol - Wikipedia. Wikipedia.

- 4-CHLORO-2,6-DINITROPHENOL synthesis - ChemicalBook. ChemicalBook.

- Alcohols, Phenols and Ethers - NCERT.

- Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry.

- Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry.

- Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry.

- 3-Chloro-4,6-dinitrophenol | C6H3ClN2O5 | CID 3893251 - PubChem.

- The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord - PubMed.

- Process for the preparation of 6-chloro-2,4-dinitrophenol - Google Patents.

- 4-Chloro-3-methyl-2,6-dinitrophenol 159968-57-7 wiki - Guidechem. Guidechem.

- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org. Sciencemadness.org.

- Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases - PubMed Central. (2025-12-08).

- Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - MDPI. MDPI.

- LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS - NCBI - NIH.

- Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases - PubMed. (2025-12-08).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. llojibwe.org [llojibwe.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

The Biological Activity of 3-Chloro-4-methyl-2,6-dinitrophenol: A Mechanistic and Methodological Guide

A Senior Application Scientist's Perspective on a Novel Dinitrophenolic Compound

Foreword: Navigating the Uncharted Territory of a Novel Dinitrophenol

The landscape of chemical biology is perpetually expanding, with novel compounds offering both therapeutic promise and toxicological challenges. This guide delves into the anticipated biological activity of 3-Chloro-4-methyl-2,6-dinitrophenol, a compound for which direct empirical data is not yet publicly available. In the absence of direct studies, this document serves as a technical and methodological whitepaper, providing a robust framework for its investigation. By drawing upon the extensive knowledge of structurally analogous compounds, namely the class of dinitrophenols (DNPs) and dinitrocresols (DNCs), we will construct a scientifically-grounded hypothesis regarding its mechanism of action and outline a comprehensive strategy for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals who are poised to explore the frontiers of metabolic modulation and cellular bioenergetics.

The Dinitrophenol Family: A Legacy of Potent Biological Activity

The dinitrophenols are a class of synthetic organic compounds that have a long and storied history in science and medicine.[1] The most well-known member of this family, 2,4-dinitrophenol (2,4-DNP), was famously used as a weight-loss drug in the 1930s before its severe toxicity led to its discontinuation for human use.[1][2] The primary biological effect of DNPs is the uncoupling of oxidative phosphorylation in mitochondria.[2][3][4]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Under normal physiological conditions, the electron transport chain in the inner mitochondrial membrane pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.

Dinitrophenols act as protonophores, disrupting this tightly coupled process.[3] Their lipophilic nature allows them to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group becomes protonated. The now neutral molecule can then diffuse back across the membrane into the proton-poor matrix, where it releases its proton. This shuttling of protons dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to an increase in basal metabolic rate and body temperature.[2][3]

Figure 2: Proposed experimental workflow for the biological evaluation of this compound.

In Vitro Assays with Isolated Mitochondria

Objective: To directly assess the effect of the compound on mitochondrial function.

Protocol: High-Resolution Respirometry

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) using differential centrifugation.

-

Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Substrate Addition: Add mitochondrial substrates (e.g., pyruvate, malate, succinate) to initiate electron transport.

-

ADP Addition: Add a limited amount of ADP to stimulate coupled respiration (State 3).

-

Compound Titration: After the ADP is consumed and respiration returns to a basal level (State 4), perform a stepwise titration of this compound and measure the increase in oxygen consumption. A potent uncoupler will cause a dose-dependent increase in State 4 respiration.

-

Positive Control: Use a known uncoupler like FCCP or 2,4-DNP as a positive control.

Cell-Based Assays

Objective: To evaluate the effects of the compound on whole cells, including cytotoxicity and metabolic alterations.

Protocol: Seahorse XF Analyzer for Cellular Metabolism

-

Cell Culture: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF microplate.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium.

-

Compound Injection: Load the compound into the injection ports of the sensor cartridge.

-

Metabolic Profiling: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. An uncoupler will cause a significant increase in OCR and a corresponding increase in ECAR as the cell attempts to compensate for the reduced ATP production through glycolysis.

-

Cytotoxicity Assessment: Simultaneously, or in a parallel experiment, assess cell viability using assays such as MTT or LDH release after treatment with a range of concentrations of the compound.

In Vivo Studies in Animal Models

Objective: To determine the systemic effects of the compound on metabolism and to assess its acute toxicity.

Protocol: Indirect Calorimetry and Core Body Temperature Monitoring in Mice

-

Animal Acclimation: Acclimate mice to metabolic cages that allow for the continuous measurement of oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).

-

Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Data Collection: Continuously monitor metabolic parameters and core body temperature using implantable telemetry devices. An uncoupling agent will cause a dose-dependent increase in VO2, VCO2, and body temperature.

-

Acute Toxicity: Determine the median lethal dose (LD50) by administering escalating doses of the compound to different groups of animals and observing for signs of toxicity and mortality over a defined period.

Analytical Methods for Detection and Quantification

The ability to accurately measure the concentration of this compound in biological and environmental samples is crucial for both research and safety monitoring. Based on methods used for similar compounds, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a highly selective and sensitive method for quantifying nitrophenolic compounds in various matrices. [5]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte. [5][6]

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a strong scientific rationale based on the well-established biological activities of dinitrophenols and dinitrocresols allows for a confident prediction of its function as an uncoupler of oxidative phosphorylation. The proposed experimental workflow provides a comprehensive roadmap for the empirical validation of this hypothesis.

The potential for such a compound to be a potent modulator of cellular metabolism warrants a thorough and cautious investigation. Future research should focus not only on its efficacy as a potential therapeutic agent (for conditions such as metabolic syndrome or non-alcoholic fatty liver disease) but also on a detailed characterization of its toxicological profile. The methodologies outlined in this guide provide the necessary framework for such an endeavor, ensuring both scientific rigor and a commitment to safety.

References

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services.

- Ministry of the Environment, Government of Japan. (n.d.). Detailed Method for Environmental Survey and Monitoring of Chemicals - III Analytical Methods.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. In Bookshelf.

- PubChem. (n.d.). 3-Chloro-4,6-dinitrophenol.

- Agilent Technologies. (n.d.).

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. In Bookshelf.

- Guidechem. (n.d.). 4-Chloro-3-methyl-2,6-dinitrophenol 159968-57-7 wiki.

- Wikipedia. (n.d.). 2,4-Dinitrophenol.

- Grokipedia. (n.d.). Dinitrophenol.

- ChemicalBook. (n.d.). 3-CHLORO-4,6-DINITROPHENOL CAS#: 54715-57-0.

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services.

- Royal Society of Chemistry. (2022). Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology. Analytical Methods.

- National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROPHENOLS.

- Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene.

- PubChem. (n.d.). 4-Chloro-2,6-dinitrophenol.

- National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. In Bookshelf.

Sources

3-Chloro-4-methyl-2,6-dinitrophenol literature review

An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol

Introduction

This compound is a substituted aromatic compound belonging to the dinitrophenol family. Characterized by a phenol ring functionalized with chlorine, methyl, and two nitro groups, this molecule serves as a specialized building block in synthetic chemistry. Its structural complexity and the presence of multiple reactive sites make it a compound of interest for researchers in medicinal chemistry and materials science. Specifically, its classification as a "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1]

This guide provides a comprehensive technical overview of this compound, synthesizing information on its physicochemical properties, synthesis, reactivity, potential applications, and toxicological profile. The content is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1330750-45-2 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₅ | [1][2] |

| Molecular Weight | 232.58 g/mol | [1][3] |

| Appearance | Likely a yellow crystalline solid, typical for dinitrophenols. | [4] |

| Storage | Room temperature | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically begins with the formation of the substituted phenol precursor, followed by a regioselective nitration.

Synthesis of the Precursor: 3-Chloro-4-methylphenol

A common route to the precursor, 3-chloro-4-methylphenol, involves the diazotization of 3-chloro-4-methylaniline followed by hydrolysis.[5]

Experimental Protocol: Synthesis of 3-Chloro-4-methylphenol[5]

-

Diazotization: A mixture of 3-chloro-4-methylaniline, water, and concentrated sulfuric acid is prepared. The mixture is cooled to 5-10°C.

-

A solution of sodium nitrite in water is added slowly to the cooled mixture, maintaining the temperature below 10°C, to form the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then added to a hot (105-110°C) solution of dilute sulfuric acid.

-

The mixture is stirred at temperature for one hour to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Extraction & Purification: After cooling, the product is extracted from the aqueous phase using a nonpolar organic solvent like hexane. The organic phase is washed, dried, and concentrated to yield crude 3-chloro-4-methylphenol.

Dinitration of 3-Chloro-4-methylphenol

The key step is the introduction of two nitro groups onto the 3-chloro-4-methylphenol ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

Causality of Regioselectivity:

-

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.

-

Methyl (-CH₃) group: An activating, ortho, para-directing group.

-

Chloro (-Cl) group: A deactivating, but ortho, para-directing group.

The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophiles (NO₂⁺) to the positions ortho to it, namely C2 and C6. This leads to the desired this compound isomer.

Experimental Protocol: Dinitration (General Procedure) While a specific protocol for this exact molecule is not detailed in the provided literature, a general procedure can be adapted from established methods for phenol nitration.[6][7]

-

Preparation: 3-Chloro-4-methylphenol is dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid.[8]

-

Nitration: The solution is cooled in an ice bath. A nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, is added dropwise while vigorously stirring and maintaining a low temperature (e.g., 0-10°C) to control the exothermic reaction and prevent side product formation.[8]

-

Reaction Quench: After the addition is complete, the reaction is allowed to proceed at low temperature until completion (monitored by TLC). The mixture is then carefully poured onto crushed ice to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and purified, typically by recrystallization from a suitable solvent like ethanol/water.

Caption: Synthesis workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its functional groups.

-

Acidity: The phenolic proton is significantly acidic. The two electron-withdrawing nitro groups at the ortho positions stabilize the resulting phenoxide anion through resonance and inductive effects, lowering the pKa value compared to unsubstituted phenol.

-

Nucleophilic Aromatic Substitution (SₙAr): While the ring is substituted with activating groups (-OH, -CH₃), the strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This can facilitate nucleophilic aromatic substitution, potentially at the chlorine-bearing carbon, although this position is sterically hindered.[9]

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C), providing a pathway to synthesize substituted anilines, which are valuable intermediates.

Caption: Key functional groups and their influence on reactivity.

Potential Applications

The primary documented application for this compound is as a Protein Degrader Building Block .[1] This positions it within the cutting-edge field of targeted protein degradation.

-

Targeted Protein Degradation: This therapeutic strategy uses small molecules, often called PROTACs, to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. A PROTAC molecule is bifunctional, with one end binding to the target protein and the other end binding to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

-

Role as a Building Block: this compound can be used as a scaffold or intermediate in the synthesis of the "warhead" portion of a PROTAC that binds to the target protein or as part of the linker connecting the two ends of the molecule. Its specific substitution pattern offers a unique three-dimensional structure and electronic profile for optimizing binding affinity and cell permeability.

Toxicology and Safety

Mechanism of Toxicity: The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[4][11] Instead of being used to generate ATP, the energy from cellular respiration is dissipated as heat. This leads to a rapid increase in metabolic rate and body temperature (hyperthermia), which can be fatal.[11][12]

Known Health Effects of Dinitrophenols:

-

Acute Exposure: Can cause fatigue, profuse sweating, fever, rapid heart rate, rapid breathing, and in severe cases, fatal hyperthermia.[11][13]

-

Chronic Exposure: Historically, use of 2,4-DNP as a weight-loss drug was discontinued due to severe adverse effects, including the formation of cataracts.[4] Skin rashes and effects on the liver have also been reported.[4]

-

Routes of Exposure: Toxic effects can occur via inhalation, ingestion, and dermal contact.[11]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from heat and sources of ignition. Dinitrophenols can be explosive when dry.[4]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Given the known dangers of the dinitrophenol class, all experimental work with this compound must be conducted with stringent safety protocols in place.

References

-

PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). 3-Chloro-4,6-dinitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Chloro-2,4,6-trinitrophenol. National Center for Biotechnology Information. [Link]

-

Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. J. Sci., 22(3), 169-173. [Link]

- Stoesser, W. C., & Gentry, W. M. (1958). U.S. Patent No. 2,850,537. U.S.

-

Rai, K. M. L., Linganna, N., Hassner, A., & Anjanamurthy, C. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2005(4), 37-43. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

Chemsrc. (n.d.). 2-CHLORO-4,6-DINITROPHENOL | CAS#:946-31-6. Retrieved from chemsrc.com. [Link]

-

National Center for Biotechnology Information. (2021). Toxicological Profile for Dinitrophenols. In Hazardous Substances Data Bank. National Library of Medicine. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp. [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. American Chemical Society. [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Alcohols, Phenols and Ethers. Retrieved from ncert.nic.in. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

Centers for Disease Control and Prevention (CDC). (1995). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. Retrieved from stacks.cdc.gov. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

- Google Patents. (n.d.).

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Department of Chemistry and Biochemistry. [Link]

-

Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols - Appendix B. U.S. Department of Health and Human Services. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

The Organic Chemistry Tutor. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13 [Video]. YouTube. [Link]

-

iChemical. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid, CAS No. 874219-35-9. Retrieved from ichemical.com. [Link]

-

World Anti-Doping Agency (WADA). (2026). International Standard - Prohibited List. [Link]

-

Hartshorn, M. P., Sutton, K. H., & Vaughan, J. (1983). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-Di-t-butyl-4-methyl-r-4,c-5,c-6-trinitrocyclohex-2-enone. Australian Journal of Chemistry, 36(11), 2339-2348. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. scispace.com [scispace.com]

- 8. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to 3-Chloro-4-methyl-2,6-dinitrophenol: Synthesis, Characterization, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This guide provides a comprehensive technical overview of 3-Chloro-4-methyl-2,6-dinitrophenol, a specialized chemical entity primarily utilized as a building block in the synthesis of protein degraders. While a singular, storied "discovery" of this compound is not prominent in the scientific literature, its importance lies in its functional role within contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document will elucidate its synthetic pathway, detailed characterization, and its application as a crucial component in the development of novel therapeutics.

Introduction: The Context of Dinitrophenols and the Rise of Targeted Protein Degradation

The dinitrophenol chemical family has a multifaceted history, initially recognized for its use in the manufacturing of munitions and as herbicides.[1][2] In the early 20th century, 2,4-dinitrophenol (DNP) was identified as a potent metabolic stimulant, leading to its brief and controversial use as a weight-loss drug.[1][3] However, due to a narrow therapeutic window and severe toxicity, it was deemed unfit for human consumption by the U.S. Food and Drug Administration in 1938.[1][4]